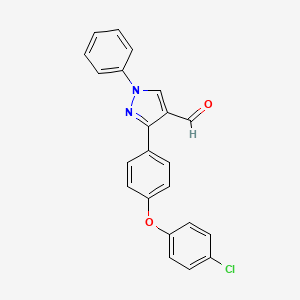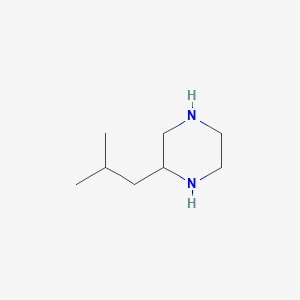
L-Proline, 1-((4-fluorophenyl)methyl)-5-oxo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Proline, 1-((4-fluorophenyl)methyl)-5-oxo- is a compound that has garnered significant interest in various scientific fields due to its unique chemical structure and properties This compound is a derivative of L-proline, an amino acid that plays a crucial role in protein synthesis and various metabolic processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 1-((4-fluorophenyl)methyl)-5-oxo- typically involves the reaction of L-proline with 4-fluorobenzyl bromide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atom of the proline attacks the electrophilic carbon of the benzyl bromide, resulting in the formation of the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of L-Proline, 1-((4-fluorophenyl)methyl)-5-oxo- can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel, can further enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
L-Proline, 1-((4-fluorophenyl)methyl)-5-oxo- undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
L-Proline, 1-((4-fluorophenyl)methyl)-5-oxo- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and diabetes.
Industry: Utilized in the production of fine chemicals and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of L-Proline, 1-((4-fluorophenyl)methyl)-5-oxo- involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, leading to inhibition or modulation of their activity. The ketone functionality allows for the formation of hydrogen bonds and other non-covalent interactions, further stabilizing the compound-target complex.
Comparaison Avec Des Composés Similaires
L-Proline, 1-((4-fluorophenyl)methyl)-5-oxo- can be compared with other similar compounds, such as:
L-Proline, 1-((4-chlorophenyl)methyl)-5-oxo-: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and binding properties.
L-Proline, 1-((4-methylphenyl)methyl)-5-oxo-: Contains a methyl group instead of fluorine, resulting in different steric and electronic effects.
L-Proline, 1-((4-nitrophenyl)methyl)-5-oxo-: The presence of a nitro group significantly alters the compound’s electronic properties and reactivity.
The uniqueness of L-Proline, 1-((4-fluorophenyl)methyl)-5-oxo- lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
| 59749-21-2 | |
Formule moléculaire |
C12H12FNO3 |
Poids moléculaire |
237.23 g/mol |
Nom IUPAC |
(2S)-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H12FNO3/c13-9-3-1-8(2-4-9)7-14-10(12(16)17)5-6-11(14)15/h1-4,10H,5-7H2,(H,16,17)/t10-/m0/s1 |
Clé InChI |
HVGUBDIPIWRNTI-JTQLQIEISA-N |
SMILES isomérique |
C1CC(=O)N([C@@H]1C(=O)O)CC2=CC=C(C=C2)F |
SMILES canonique |
C1CC(=O)N(C1C(=O)O)CC2=CC=C(C=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2'-Phenylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B12048207.png)

![2-(4-Benzyl-1-piperidinyl)-9-methyl-3-[(Z)-(4-oxo-3-pentyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12048231.png)

![N-(2,3-dimethylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12048240.png)
![(3-Amino-4-(furan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-fluorophenyl)methanone](/img/structure/B12048253.png)




![2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(pyridin-4-yl)ethylidene]acetohydrazide](/img/structure/B12048294.png)

![(5Z)-3-allyl-5-{[3-(4-butoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12048298.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-{2-[(2-chlorobenzyl)oxy]phenyl}-1H-pyrazole-5-carbohydrazide](/img/structure/B12048302.png)
